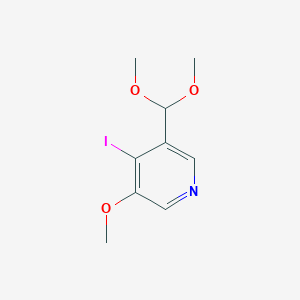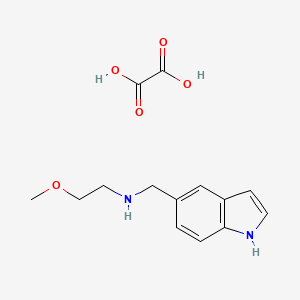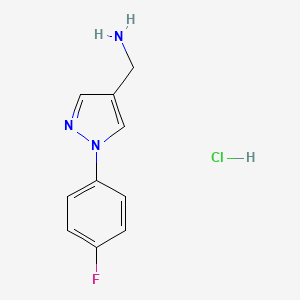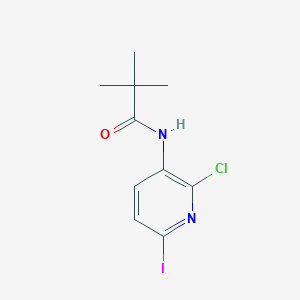
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
描述
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine is a chemical compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of methoxymethyl and iodine substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of methoxymethyl groups. One common method is to start with 4-iodo-5-methoxypyridine and react it with dimethoxymethane in the presence of an acid catalyst to achieve the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like dichloromethane or toluene can be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxymethyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation Reactions: Products like aldehydes or carboxylic acids derived from the oxidation of methoxymethyl groups.
Reduction Reactions: Products with modified or removed methoxymethyl groups and iodine atom.
科学研究应用
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxymethyl and iodine substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: By interacting with receptors and altering their signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(Dimethoxymethyl)-4-iodopyridine
- 4-Iodo-5-methoxypyridine
- 3-(Methoxymethyl)-4-iodopyridine
Uniqueness
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine is unique due to the specific combination of methoxymethyl and iodine substituents on the pyridine ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both methoxymethyl and iodine groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions.
属性
IUPAC Name |
3-(dimethoxymethyl)-4-iodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO3/c1-12-7-5-11-4-6(8(7)10)9(13-2)14-3/h4-5,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXCTFWOVFINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(OC)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673893 | |
| Record name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-54-5 | |
| Record name | 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1389976.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)



![2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide](/img/structure/B1389994.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
